1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1203248-85-4
VCID: VC6386845
InChI: InChI=1S/C18H22ClFN6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-13-4-5-15(20)14(19)10-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27)
SMILES: CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C18H22ClFN6O
Molecular Weight: 392.86

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

CAS No.: 1203248-85-4

Cat. No.: VC6386845

Molecular Formula: C18H22ClFN6O

Molecular Weight: 392.86

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea - 1203248-85-4

Specification

CAS No. 1203248-85-4
Molecular Formula C18H22ClFN6O
Molecular Weight 392.86
IUPAC Name 1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Standard InChI InChI=1S/C18H22ClFN6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-13-4-5-15(20)14(19)10-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27)
Standard InChI Key OTMPUCPSZVUBHC-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Structural Analysis

The compound 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea features a urea backbone, which is a common motif in many biologically active molecules. The presence of a 3-chloro-4-fluorophenyl group and a pyrimidine ring substituted with a pyrrolidin-1-yl group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Structural Components:

  • 3-Chloro-4-fluorophenyl Group: This moiety is known for its electron-withdrawing properties, which can enhance the compound's ability to interact with biological targets.

  • Pyrrolidin-1-ylpyrimidine: This part of the molecule may contribute to its solubility and ability to form hydrogen bonds with enzymes or receptors.

Potential Biological Activities

Urea derivatives are known for their versatility in biological activities, including anticancer effects. For instance, diaryl ureas have been explored as anticancer agents due to their ability to inhibit cell proliferation . The specific biological activity of 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea would depend on its ability to interact with specific enzymes or receptors, which could be determined through in vitro and in vivo studies.

Potential Targets:

  • Cancer Cells: Given the anticancer properties of some urea derivatives, this compound might exhibit antiproliferative effects against certain cancer cell lines.

  • Enzymes: The compound's structure suggests potential inhibitory activity against enzymes involved in disease pathways.

Synthesis and Characterization

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea, the synthesis would likely involve a multi-step process to assemble the complex structure, including the formation of the pyrimidine ring and the incorporation of the pyrrolidin-1-yl group.

Synthetic Steps:

  • Formation of the Pyrimidine Core: This might involve condensation reactions to form the pyrimidine ring.

  • Introduction of the Pyrrolidin-1-yl Group: This could be achieved through nucleophilic substitution reactions.

  • Urea Formation: Reaction of an amine with an isocyanate to form the urea linkage.

Data Tables

Given the lack of specific data on 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea, we can consider general properties of similar compounds:

Compound FeatureDescription
Molecular WeightNot specified
SolubilityLikely moderate due to the presence of polar groups
Potential TargetsCancer cells, enzymes involved in disease pathways

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